4-(2-Fluoro-4-methoxycarbonylphenyl)picolinic acid
Description
4-(2-Fluoro-4-methoxycarbonylphenyl)picolinic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structural and chemical properties. This compound is characterized by the presence of a picolinic acid moiety substituted with a fluoro and methoxycarbonyl group on the phenyl ring. Its molecular formula is C14H10FNO4, and it has a molecular weight of 275.23 g/mol.
Properties
IUPAC Name |
4-(2-fluoro-4-methoxycarbonylphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-20-14(19)9-2-3-10(11(15)6-9)8-4-5-16-12(7-8)13(17)18/h2-7H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJRDOQIFJHGIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CC(=NC=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluoro-4-methoxycarbonylphenyl)picolinic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the intermediate: The starting material, 2-fluoro-4-methoxycarbonylphenylboronic acid, is synthesized through a reaction involving fluorination and esterification.
Coupling Reaction: The intermediate is then subjected to a Suzuki coupling reaction with picolinic acid under palladium-catalyzed conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the fluoro group, potentially replacing it with a hydrogen atom.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(2-Fluoro-4-methoxycarbonylphenyl)picolinic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-4-methoxycarbonylphenyl)picolinic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
2-Fluoro-4-methoxycarbonylphenylboronic acid: Shares the fluoro and methoxycarbonyl groups but lacks the picolinic acid moiety.
Picolinic acid: Lacks the fluoro and methoxycarbonyl substitutions but shares the picolinic acid core structure.
Uniqueness: 4-(2-Fluoro-4-methoxycarbonylphenyl)picolinic acid is unique due to the combination of the picolinic acid core with the fluoro and methoxycarbonyl substitutions. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
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